molecular formula C11H10O3S B1455831 Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 5556-20-7

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No. B1455831
CAS RN: 5556-20-7
M. Wt: 222.26 g/mol
InChI Key: KRXONUVWZRBHQR-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with a molecular weight of 223.27 . Its IUPAC name is ethyl 3-hydroxy-1-benzothiophene-2-carboxylate . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is 1S/C11H11O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12,15H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a solid at room temperature . to 98% . For more detailed physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Scientific Research Applications

Synthesis and Pharmacological Studies

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate has been studied in the context of synthesizing various pharmacologically active derivatives. For instance, research has shown its conversion into different bromo-derivatives and the subsequent production of various amines, thiouronium salts, and other compounds with potential pharmacological properties (Chapman et al., 1971).

Applications in Organic Chemistry

The compound has been used in the synthesis of Schiff bases, as demonstrated in a study where it was utilized in the condensation reaction to produce new compounds confirmed by IR, 1H NMR, MS, and elemental analysis (Y. Pin, 2014). Additionally, it has been involved in the synthesis of new heterocyclic systems and compounds with potential pharmaceutical applications, as indicated in research focusing on its reaction with various chemical reagents (Mohareb et al., 2000).

Antimicrobial and Antioxidant Properties

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Notably, some of these derivatives have shown significant antibacterial, antifungal, and antioxidant properties (Raghavendra et al., 2016).

Anticancer Activity

Recent studies have also explored the anticancer potential of derivatives of Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate. Compounds synthesized using this chemical as a building block have displayed potent activity against certain human cancer cell lines (Abdel-Motaal et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXONUVWZRBHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80715645
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate

CAS RN

5556-20-7
Record name Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80715645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE9H769Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Pieroni, E Azzali, N Basilico, S Parapini… - Journal of medicinal …, 2017 - ACS Publications
Malaria eradication is a global health priority, but current therapies are not always suitable for providing a radical cure. Artemisinin has paved the way for the current malaria treatment, …
Number of citations: 46 pubs.acs.org
MD Rackham, JA Brannigan, DK Moss… - Journal of Medicinal …, 2013 - ACS Publications
N-Myristoyltransferase (NMT) is an attractive antiprotozoan drug target. A lead-hopping approach was utilized in the design and synthesis of novel benzo[b]thiophene-containing …
Number of citations: 73 pubs.acs.org

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